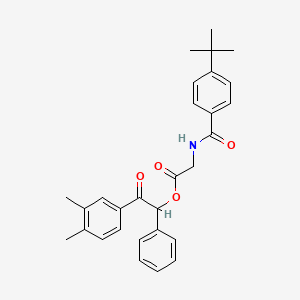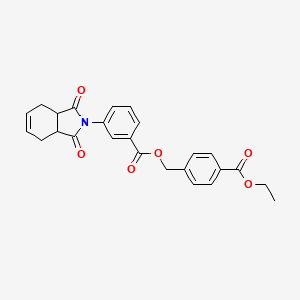![molecular formula C21H23NO2 B4044094 2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline](/img/structure/B4044094.png)
2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline
Overview
Description
2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline is an organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-2-propan-2-ylphenoxy)acetonitrile
- 4-[2-(Diethylamino)ethylamino]quinolin-7-ol
- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
Uniqueness
2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15(2)18-8-4-5-9-19(18)23-13-14-24-20-10-6-7-17-12-11-16(3)22-21(17)20/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJQMQXDFUNQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-fluorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4044015.png)
![N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044016.png)
![1-[5-nitro-2-(1-piperidinyl)benzoyl]piperidine](/img/structure/B4044018.png)
![N-benzyl-2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4044026.png)

![3-methyl-1-[(pentachlorophenoxy)acetyl]piperidine](/img/structure/B4044045.png)
![1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044047.png)
![7-acetyl-3-(allylthio)-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4044058.png)
![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044066.png)

![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044087.png)
![[3-(2-bromo-4-chlorophenoxy)propyl]dimethylamine oxalate](/img/structure/B4044090.png)

![8-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4044101.png)
